

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Amino-3-bromo-5-methylbenzoic acid**, a key chemical intermediate for professionals in research, development, and drug discovery. It covers essential identifiers, physicochemical properties, synthetic methodologies, and significant applications, grounding all information in authoritative sources.

Core Identification and Nomenclature

Accurate identification is critical in chemical synthesis and regulatory compliance. **2-Amino-3-bromo-5-methylbenzoic acid** is known by several names and is cataloged under various chemical registry numbers. This section aims to consolidate these identifiers to ensure clarity and prevent ambiguity in procurement and application.

A primary synonym for this compound is 3-Bromo-5-methylanthranilic acid.^{[1][2][3]} Another common name is 6-Amino-5-bromo-m-toluic acid.^{[1][2][3]} The unambiguous IUPAC name for this compound is **2-amino-3-bromo-5-methylbenzoic acid**.^[4]

The following table summarizes the key identifiers for this molecule:

Identifier Type	Value	Source
CAS Number	13091-43-5	[1] [4] [5] [6] [7] [8]
PubChem CID	2774400	[1] [4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [4] [5]
Molecular Weight	230.06 g/mol	[1] [4] [5] [6]
InChI	1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)	[4] [6]
InChIKey	LCMZECCEEOQWLQ-UHFFFAOYSA-N	[4] [6]
SMILES	CC1=CC(=C(C(=C1)Br)N)C(=O)O	[4]
EC Number	625-729-7	[4]
MDL Number	MFCD00051705	[1] [6]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes variations in naming conventions and supplier-specific identifiers.[\[4\]](#)

Chemical Structure Visualization

The structural arrangement of the functional groups on the benzene ring is fundamental to the reactivity and utility of **2-Amino-3-bromo-5-methylbenzoic acid**. The following diagram illustrates this structure.

Caption: 2D representation of **2-Amino-3-bromo-5-methylbenzoic acid**.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental work.

Property	Value	Source
Appearance	White to light yellow powder or crystalline solid.	[1] [2]
Melting Point	204-208 °C	[6] [9]
Solubility	Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.	[9]
Purity	Typically available in purities of 97% or higher.	[1] [2] [6]

Synthesis and Reactivity

The primary route for synthesizing **2-Amino-3-bromo-5-methylbenzoic acid** is through the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylantranilic acid).[\[10\]](#) The choice of brominating agent and reaction conditions is crucial for achieving high yield and purity.[\[10\]](#)

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This method is a common approach for the targeted bromination of activated aromatic rings.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis using NBS.

Step-by-Step Methodology:[\[10\]](#)

- Dissolution: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).
- Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution.
- Reaction: Stir the mixture at reflux for several hours to ensure the completion of the bromination reaction.
- Workup: After cooling, the product is typically precipitated, filtered, and washed to remove impurities.

Alternative Protocol: Synthesis via Aqueous Hydrogen Bromide (HBr)

An alternative method utilizes aqueous hydrogen bromide in a solvent like dimethyl sulfoxide (DMSO).[\[10\]](#)

Step-by-Step Methodology:[\[10\]](#)

- Dissolution: Prepare a solution of 2-amino-3-methylbenzoic acid in DMSO.
- Treatment with HBr: Treat the solution with aqueous hydrogen bromide and stir at room temperature.
- Quenching: Quench the reaction with a base, such as sodium bicarbonate, to precipitate the desired product.

The amino group of **2-Amino-3-bromo-5-methylbenzoic acid** is a site for various chemical transformations, including diazotization followed by Sandmeyer-type reactions, allowing for the introduction of diverse functionalities.[\[10\]](#)

Applications in Research and Development

2-Amino-3-bromo-5-methylbenzoic acid is a versatile building block, primarily due to its distinct functional groups—the amino, bromo, and carboxylic acid moieties—which allow for the construction of more complex molecules.[\[1\]](#)[\[10\]](#)

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][10] It is particularly valuable in the development of treatments for inflammatory diseases and in cancer research.[1][10] For instance, substituted benzoic acids are utilized in designing inhibitors of anti-apoptotic proteins that are overexpressed in many cancers.[10]
- Biochemical Research: In the field of biochemistry, it is used in studies investigating amino acid interactions and enzyme activity, which helps in understanding metabolic pathways and protein functions.[1][10]
- Organic Synthesis and Agrochemicals: Beyond its pharmaceutical applications, it serves as an intermediate in the formulation of complex agrochemicals and dyes.[1][9][10]
- Material Science: There is ongoing research into its potential for developing new materials, especially in the fields of organic electronics and photonic devices.[1][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-Amino-3-bromo-5-methylbenzoic acid**. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be stored at room temperature or under refrigerated conditions (2°C - 8°C) in a well-closed container.[1]

References

- PubChem. **2-Amino-3-bromo-5-methylbenzoic acid**.
- PubChem. 2-Amino-5-bromo-3-methylbenzoic acid.
- PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate.
- PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid.
- ChemBK. **2-AMINO-3-BROMO-5-METHYLBENZOIC ACID**. [Link]
- PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic Acid | 13091-43-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Amino-3-bromo-5-methylbenzoic Acid | 13091-43-5 | TCI AMERICA [tcichemicals.com]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid – Biotuva Life Sciences [biotuva.com]
- 6. 2-氨基-3-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 13091-43-5|2-Amino-3-bromo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID | 13091-43-5 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085322#2-amino-3-bromo-5-methylbenzoic-acid-synonyms-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com